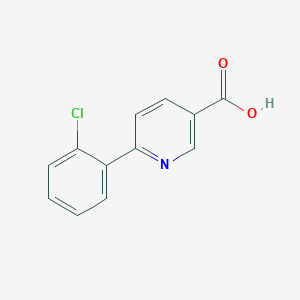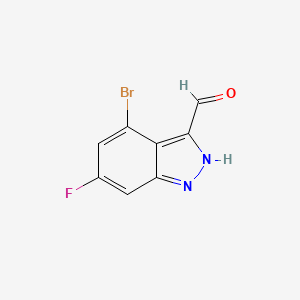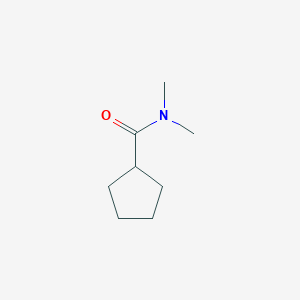
Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) is an organic compound with the molecular formula C8H15NO It is a tertiary amide derived from cyclopentanecarboxylic acid, where the amide nitrogen is substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) can be synthesized through the reaction of cyclopentanecarboxylic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or oxalyl chloride to activate the carboxylic acid, followed by the addition of dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate acyl chloride.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N,N-dimethylcyclopentanecarboxamide N-oxide.
Reduction: N,N-dimethylcyclopentylamine.
Substitution: Various substituted amides depending on the reagents used.
科学的研究の応用
Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering protein conformation.
類似化合物との比較
Similar Compounds
- Cyclopentanecarboxamide
- N,N-Dimethylacetamide
- N,N-Dimethylformamide
Uniqueness
Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) is unique due to its cyclopentane ring structure, which imparts distinct steric and electronic properties compared to linear or aromatic amides. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
特性
CAS番号 |
50484-00-9 |
|---|---|
分子式 |
C8H15NO |
分子量 |
141.21 g/mol |
IUPAC名 |
N,N-dimethylcyclopentanecarboxamide |
InChI |
InChI=1S/C8H15NO/c1-9(2)8(10)7-5-3-4-6-7/h7H,3-6H2,1-2H3 |
InChIキー |
NSXBKGYIESEXDD-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1CCCC1 |
正規SMILES |
CN(C)C(=O)C1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyano-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614181.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1614182.png)
![Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1614183.png)
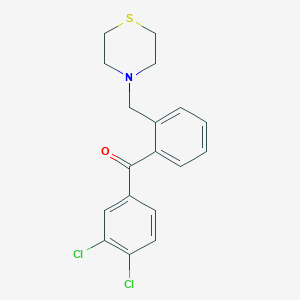
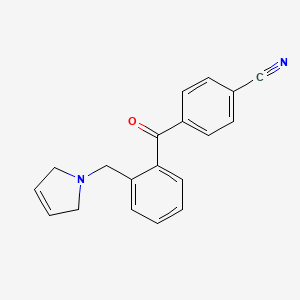
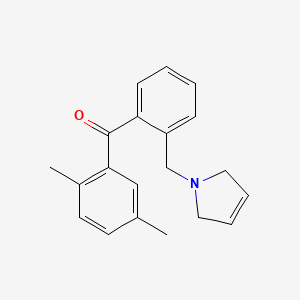
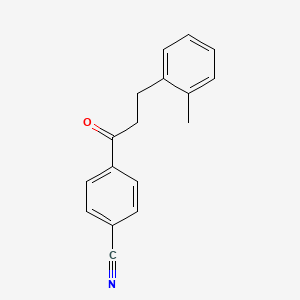
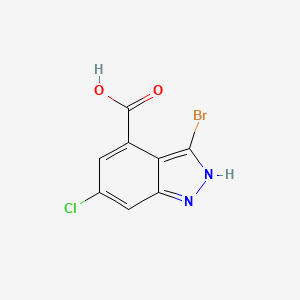

![3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1614197.png)


